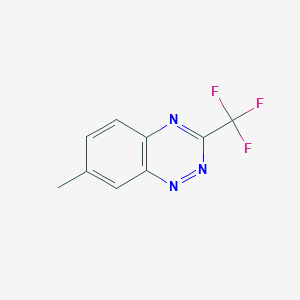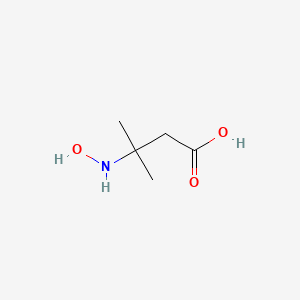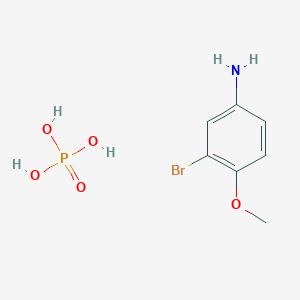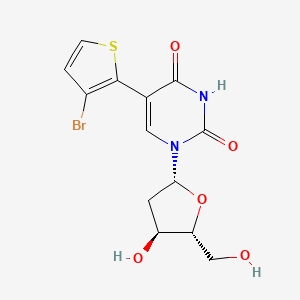
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are characterized by a triazine ring fused to a benzene ring. The presence of a trifluoromethyl group at the 3-position and a methyl group at the 7-position imparts unique chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Benzotriazines can be synthesized through various methods, including cycloaddition reactions, cyclocondensations, and heterocyclization of N-(2-aminoaryl)hydrazides . One common method involves the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is followed by in situ oxidation with copper (I) ions and oxygen, leading to the formation of azo compounds. Treatment with trifluoroacetic acid yields 1,2,4-benzotriazines in excellent yields .
Industrial Production Methods
Industrial production of 1,2,4-benzotriazines often involves large-scale cyclization reactions and the use of efficient catalysts to ensure high yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of dihydrobenzotriazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include copper (I) ions and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include benzotriazinyl radicals, dihydrobenzotriazines, and substituted benzotriazines .
Wissenschaftliche Forschungsanwendungen
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,2,4-benzotriazine, 7-methyl-3-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. The compound can form stable radicals, which can interact with biological molecules and disrupt cellular processes. The specific pathways and targets can vary depending on the biological context and the specific application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzotriazine: The parent compound without the methyl and trifluoromethyl groups.
1,2,3-Benzotriazine: An isomer with a different arrangement of nitrogen atoms in the triazine ring.
3-Amino-1,2,4-benzotriazine: A derivative with an amino group at the 3-position.
Uniqueness
1,2,4-Benzotriazine, 7-methyl-3-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a methyl group, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to other benzotriazine derivatives .
Eigenschaften
CAS-Nummer |
143681-53-2 |
|---|---|
Molekularformel |
C9H6F3N3 |
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
7-methyl-3-(trifluoromethyl)-1,2,4-benzotriazine |
InChI |
InChI=1S/C9H6F3N3/c1-5-2-3-6-7(4-5)14-15-8(13-6)9(10,11)12/h2-4H,1H3 |
InChI-Schlüssel |
MNSUMZVSNXZPHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)

![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)



![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)

![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
